molecular formula C15H16N2O4 B2624084 N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 2034299-83-5

N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2624084
CAS RN: 2034299-83-5
M. Wt: 288.303
InChI Key: XMQUUKPAOAZGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as FR901228, is a natural product isolated from the bacterium Chromobacterium violaceum. It belongs to the class of histone deacetylase inhibitors (HDACIs) and has been extensively studied for its potential therapeutic applications in various diseases, including cancer.

Mechanism of Action

N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide exerts its pharmacological effects by inhibiting HDAC activity, leading to the accumulation of acetylated histones and transcription factors. This results in the activation of pro-apoptotic genes and the repression of anti-apoptotic genes, leading to cell cycle arrest and apoptosis in cancer cells. It also modulates the expression of genes involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and physiological effects:
N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to its potential therapeutic applications in cancer. It also exhibits anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is its potent HDAC inhibitory activity, making it a valuable tool for studying the role of HDACs in biological processes. However, its low solubility and stability limit its use in in vivo studies. Furthermore, its potential toxicity and off-target effects require careful evaluation before its clinical use.

Future Directions

Further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. Its potential therapeutic applications in other diseases, such as neurodegenerative disorders, also warrant further investigation. Additionally, the development of more stable and soluble analogs of N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide may enhance its clinical potential.

Synthesis Methods

N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can be synthesized through a multi-step process starting from 2-furancarboxaldehyde and 3-tetrahydrofuranol. The key step involves the condensation of isonicotinoyl chloride with the intermediate furan derivative. The final product is obtained after several purification steps.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity, leading to the accumulation of acetylated histones and transcription factors. It also exhibits anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-15(17-9-12-2-1-6-20-12)11-3-5-16-14(8-11)21-13-4-7-19-10-13/h1-3,5-6,8,13H,4,7,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQUUKPAOAZGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

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